TES pentacene
Description
Contextualization of Oligoacene Derivatives in Organic Semiconductor Research
Oligoacenes are a class of organic compounds composed of linearly fused benzene (B151609) rings. encyclopedia.pub Their extended π-conjugated systems give rise to desirable semiconducting properties, making them prime candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govencyclopedia.pub Pentacene (B32325), with its five fused rings, has long been a benchmark material in organic semiconductor research due to its high charge carrier mobility. mdpi.com However, the practical application of pristine pentacene is hampered by its poor solubility in common organic solvents and its instability in ambient conditions. nih.gov This necessitates the exploration of functionalized pentacene derivatives to overcome these limitations. nih.gov
Significance of Functionalization Strategies for Solution Processability and Performance
To address the shortcomings of pentacene, researchers have developed various functionalization strategies. nih.gov By attaching specific chemical groups to the pentacene core, it is possible to enhance its solubility, enabling solution-based processing techniques like spin-coating, inkjet printing, and drop-casting. mdpi.comencyclopedia.pub These methods are significantly more cost-effective and scalable compared to the vacuum deposition techniques required for pristine pentacene. nih.gov
Furthermore, functionalization can profoundly influence the solid-state packing of the molecules. nih.gov The introduction of bulky side groups, such as trialkylsilylethynyl moieties, can disrupt the herringbone packing characteristic of pentacene and promote more favorable π-π stacking arrangements. nih.govaip.org This, in turn, can lead to improved intermolecular electronic coupling and, consequently, enhanced charge transport properties and device performance. beilstein-journals.org
Overview of TES Pentacene as a Promising Organic Semiconductor
Among the various functionalized pentacenes, 6,13-bis(triethylsilylethynyl)pentacene, commonly known as this compound, has emerged as a material of significant interest. rsc.orgresearchgate.net The triethylsilylethynyl groups attached at the 6 and 13 positions of the pentacene core impart good solubility in organic solvents, making it suitable for solution-based fabrication of electronic devices. chemdad.com
While its charge carrier mobility is generally lower than that of its close relative, TIPS-pentacene (6,13-bis(triisopropylsilylethynyl)pentacene), this compound exhibits distinct crystal packing and charge transport characteristics. rsc.org Studies have shown that the smaller size of the triethylsilyl (TES) groups compared to the triisopropylsilyl (TIPS) groups leads to a one-dimensional (1D) slipped-stack packing arrangement in this compound, in contrast to the two-dimensional (2D) brick-wall structure of TIPS-pentacene. rsc.org This difference in molecular packing results in a much higher charge mobility anisotropy in this compound. rsc.org
Scope and Structure of the Academic Research Outline
This article provides a focused examination of the chemical compound this compound within the context of organic electronics. The subsequent sections will delve into the synthesis and chemical properties of this compound, its solid-state structure and morphology, its charge transport properties, and its application in organic field-effect transistors. The discussion will be supported by detailed research findings and data presented in interactive tables, offering a comprehensive overview of the current understanding of this important organic semiconductor.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQRRZJBVVBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398128-81-9 | |
| Record name | 398128-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Functionalization of Tes Pentacene
Historical Development of Soluble Pentacene (B32325) Derivatives
Pentacene, a polycyclic aromatic hydrocarbon composed of five linearly fused benzene (B151609) rings, has long been a subject of intense scientific interest due to its exceptional electronic properties, making it a benchmark material for organic semiconductors. bris.ac.ukencyclopedia.pub However, the practical application of pristine pentacene has been historically hindered by its significant drawbacks: poor solubility in common organic solvents and instability in the presence of air and light. encyclopedia.pubresearchgate.netsolubilityofthings.com These limitations make it challenging to deposit thin, uniform films required for electronic devices using cost-effective solution-based processing methods. encyclopedia.pubberkeley.edu
The quest for soluble pentacene derivatives began with the recognition that modifying the pentacene core could disrupt the strong intermolecular π-π stacking responsible for its low solubility, without completely compromising its desirable charge transport characteristics. Early efforts to synthesize pentacene itself date back to the early 20th century. bris.ac.ukresearchgate.net However, it was the need for solution-processable organic semiconductors in the late 20th and early 21st centuries that drove the development of functionalized pentacenes. researchgate.netacs.orgscispace.com
Two primary strategies emerged to overcome the solubility issue. The first involved the creation of soluble pentacene precursors. encyclopedia.pubresearchgate.net These precursors could be dissolved and processed into thin films, and then converted to pentacene through a subsequent reaction, often a retro-Diels-Alder reaction, induced by heat or light. encyclopedia.pubresearchgate.net While this approach offered a pathway to solution-deposited pentacene films, the conversion process could sometimes be incomplete or require conditions incompatible with certain substrates. scispace.com
The second, and ultimately more direct, strategy focused on the functionalization of the pentacene core itself by attaching solubilizing groups. encyclopedia.pub This approach led to the synthesis of a wide array of pentacene derivatives. acs.orgacs.org A significant breakthrough in this area was the introduction of bulky silyl (B83357) groups, which proved to be highly effective at increasing solubility. The attachment of trialkylsilylethynyl groups, in particular, at the 6 and 13 positions of the pentacene core, gave rise to a new class of highly soluble and stable pentacene derivatives. bris.ac.uk Among these, 6,13-bis(triethylsilylethynyl)pentacene, commonly known as TES pentacene, has emerged as a prominent and widely studied material.
Established Synthetic Routes to Trialkylsilylethynyl Pentacenes
The synthesis of trialkylsilylethynyl pentacenes, including the prominent this compound, has been a focal point of research aimed at producing high-performance organic semiconductors. The established synthetic routes primarily revolve around the functionalization of a pentacene precursor, pentacenequinone, which offers a versatile platform for introducing the desired side chains.
Precursor-Based Synthesis and Advantages in Purification
A common and effective method for synthesizing 6,13-bis(trialkylsilylethynyl)pentacenes involves a two-step process starting from 6,13-pentacenequinone (B1223199). acs.org This precursor-based approach is advantageous because the intermediate compounds are often more soluble and easier to handle than the final pentacene derivative, facilitating purification.
The general synthetic scheme proceeds as follows:
Nucleophilic Addition: The synthesis begins with the reaction of 6,13-pentacenequinone with a lithium trialkylsilylacetylide. This nucleophilic addition to the carbonyl groups of the quinone forms a diol intermediate, 6,13-bis(trialkylsilylethynyl)-6,13-dihydropentacene-6,13-diol.
Reductive Aromatization: The diol intermediate is then subjected to a reduction reaction to restore the aromatic pentacene core. A common reagent for this step is tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com This step removes the hydroxyl groups and re-establishes the fully conjugated π-system of the pentacene molecule.
The precursor-based route offers significant advantages in terms of purification. The intermediate diol can often be isolated and purified through standard techniques like column chromatography or recrystallization, removing impurities before the final aromatization step. This is crucial as the purity of the final semiconductor material directly impacts the performance of electronic devices.
Direct Functionalization Approaches and Yield Optimization
While the precursor-based synthesis is widely used, research has also explored more direct functionalization methods. However, the direct substitution onto a pre-formed pentacene core is challenging due to the reactivity of the pentacene molecule itself.
Significant efforts in the synthesis of this compound and its analogues have been directed towards optimizing reaction yields and conditions. Key areas of focus include:
Reagent Stoichiometry: Careful control of the molar ratios of the lithium acetylide reagent to the pentacenequinone is critical to ensure complete disubstitution and minimize the formation of monosubstituted byproducts.
Reaction Temperature and Time: The nucleophilic addition is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent. Reaction times are optimized to ensure the reaction goes to completion.
Reducing Agent and Conditions: The choice of reducing agent and the reaction conditions for the aromatization step can influence the final yield and purity. While SnCl₂ is common, other reducing systems have been investigated.
Scalability Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges that need to be addressed to ensure economic viability and consistent material quality for commercial applications. Key considerations include:
Process Safety: The use of pyrophoric reagents like organolithiums and strong acids requires careful handling and specialized equipment to ensure safe operation on a larger scale.
Reaction Work-up and Purification: The work-up and purification procedures, which may be straightforward on a lab scale, can become more complex and time-consuming at larger scales. Developing efficient and scalable purification methods, such as large-scale chromatography or optimized recrystallization protocols, is crucial.
Waste Management: The generation of chemical waste, particularly from solvents and reaction byproducts, is a significant environmental and cost consideration in large-scale synthesis. The development of greener synthetic routes with higher atom economy and reduced solvent usage is an important goal.
Batch-to-Batch Consistency: Ensuring consistent product quality, including purity and electronic properties, across different batches is paramount for commercial applications. This requires robust process control and analytical methods to monitor the synthesis and final product.
Advanced Purification Techniques for High-Purity this compound
The performance of organic field-effect transistors (OFETs) and other electronic devices based on this compound is highly dependent on the purity of the semiconductor material. Even trace impurities can act as charge traps, degrading device performance. Therefore, advanced purification techniques are essential to achieve the high purity required for these applications.
Commonly employed purification methods for this compound include:
Column Chromatography: This is a standard technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.
Recrystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for removing impurities. The low solubility of this compound in many common solvents at room temperature can be leveraged for effective purification by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
Sublimation: For some organic semiconductors, sublimation under high vacuum is an effective final purification step. This process can remove non-volatile impurities.
The combination of multiple purification techniques is often necessary to achieve the highest purity levels. For instance, a crude product might first be purified by column chromatography, followed by one or more recrystallization steps.
Design Principles for Tailoring Pentacene Derivatives
The functionalization of the pentacene core is a powerful tool for tuning its material properties to meet the specific requirements of different electronic applications. The design of new pentacene derivatives is guided by several key principles:
Solubility Enhancement: As discussed, a primary goal of functionalization is to increase solubility to enable solution-based processing. The attachment of bulky and flexible side chains, such as the trialkylsilylethynyl groups in this compound, disrupts the crystal packing and increases solubility. bris.ac.uk
Control of Solid-State Packing: The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the charge transport properties of the material. The nature and position of the substituents can be used to control the intermolecular π-π overlap and, consequently, the charge carrier mobility.
Electronic Properties Modification: The electronic properties of the pentacene core, such as the HOMO and LUMO energy levels, can be tuned by the introduction of electron-donating or electron-withdrawing groups. This allows for the engineering of materials with specific energy levels for efficient charge injection and transport in devices.
Stability Enhancement: Functionalization can also improve the stability of the pentacene molecule. The bulky silyl groups in this compound, for example, provide steric protection to the pentacene core, enhancing its resistance to oxidation and photodegradation.
The ability to systematically modify the structure of pentacene through chemical synthesis provides a versatile platform for the development of new organic semiconductors with tailored properties for a wide range of electronic applications.
Molecular Packing and Solid State Morphology of Tes Pentacene Thin Films
Fundamental Principles of Molecular Packing in π-Conjugated Organic Semiconductors
The self-assembly of π-conjugated organic semiconductors into ordered structures is governed by a delicate balance of intermolecular interactions. acs.orgkaust.edu.sakaust.edu.sa These noncovalent forces dictate the final solid-state morphology and, consequently, the material's performance in electronic devices. researchgate.netrsc.org
The molecular packing in organic semiconductors is primarily driven by noncovalent interactions, which, although weaker than covalent bonds, collectively determine the crystal structure. acs.orgresearchgate.net The dominant forces include:
π-π Interactions: These are attractive, noncovalent interactions between the electron clouds of aromatic rings. In pentacene (B32325) and its derivatives, the extensive π-system of the fused rings leads to a strong tendency for π-stacking, which is crucial for efficient charge transport. researchgate.net The degree of overlap between the π-orbitals of neighboring molecules is a key parameter for charge carrier mobility.
Van der Waals Forces: These are ubiquitous, short-range attractive forces arising from temporary fluctuations in electron density. They play a significant role in the close packing of molecules.
Electrostatic Interactions: For molecules with non-uniform charge distributions, such as those containing heteroatoms or polar substituents, electrostatic forces like dipole-dipole or quadrupole-quadrupole interactions can significantly influence the packing arrangement. researchgate.netseanryno.com While pentacene itself lacks a permanent dipole, its molecular quadrupole moment is a dominant factor in its intermolecular electrostatic interactions. seanryno.com
The interplay of these forces determines the final crystal packing, influencing key parameters like the distance between molecules and the degree of orbital overlap. kaust.edu.sa
The introduction of triethylsilyl (TES) groups at the 6 and 13 positions of the pentacene core has a profound impact on its molecular packing. sigmaaldrich.comnih.govacs.org These bulky side groups serve several crucial functions:
Increased Solubility: The primary motivation for adding silyl (B83357) groups is to enhance the solubility of pentacene in common organic solvents, enabling solution-based processing techniques. sigmaaldrich.comossila.com
Steric Hindrance: The TES groups provide steric hindrance that modifies the packing arrangement compared to unsubstituted pentacene. nih.gov While unsubstituted pentacene typically adopts a herringbone packing motif, the bulky TES groups favor a two-dimensional, brickwork-style π-stacking arrangement. acs.orgossila.com
Tuning of Intermolecular Distance: The size and shape of the alkyl groups on the silicon atom can be used to fine-tune the intermolecular spacing and the resulting electronic coupling. sigmaaldrich.com The triethylsilyl groups, being smaller than the more commonly studied triisopropylsilyl (TIPS) groups, lead to a different packing geometry. acs.org
The presence of the ethynyl (B1212043) linker keeps the bulky silyl groups away from the aromatic core, allowing for effective π-π stacking between adjacent pentacene molecules. ossila.com
Crystalline Polymorphism and Its Implications for TES Pentacene
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic materials, including pentacene and its derivatives. nih.govacs.orgresearchgate.net Different polymorphs can exhibit distinct molecular packing and, consequently, different electronic properties. core.ac.ukresearchgate.net
Both this compound and TIPS pentacene are widely studied soluble pentacene derivatives, and their different alkyl substituents lead to distinct packing motifs. sigmaaldrich.comacs.org
TIPS Pentacene: The larger triisopropylsilyl groups in TIPS pentacene promote a two-dimensional (2D) brickwork packing arrangement. acs.orgoregonstate.edu This structure is characterized by significant π-π overlap in two dimensions, which is beneficial for charge transport. researchgate.net
This compound: The smaller triethylsilyl groups in this compound result in a one-dimensional (1D) π-stacking arrangement with an offset. acs.org This leads to a more anisotropic charge transport, with higher mobility along the stacking direction. researchgate.net
The table below summarizes some of the key structural differences between the packing of TES and TIPS pentacene.
| Feature | This compound | TIPS Pentacene |
|---|---|---|
| Packing Motif | 1D π-stacking (offset) acs.org | 2D π-stacking (brickwork) acs.org |
| π-π Distance | ~3.46 Å acs.org | Varies with polymorph |
| Charge Transport Anisotropy | Higher (favors 1D transport) researchgate.net | Lower (more 2D transport) researchgate.net |
The difference in packing directly impacts the electronic properties. For instance, the in-plane mobility anisotropy is significantly stronger in this compound crystals compared to TIPS pentacene, reflecting the 1D nature of its charge transport pathways. researchgate.net
The existence of different polymorphs in this compound can be attributed to the subtle balance of intermolecular forces and the influence of processing conditions. nih.gov Factors such as the choice of solvent, crystallization temperature, and deposition technique can favor the formation of one polymorph over another. nih.gov
For unsubstituted pentacene, several polymorphs have been identified, characterized by different d(001)-spacings (interlayer periodicities) of 14.1 Å, 14.5 Å, 15.0 Å, and 15.4 Å. nih.govcore.ac.ukrug.nl The formation of these polymorphs is highly dependent on the substrate and growth conditions. core.ac.ukrug.nl While specific polymorphic structures for this compound are less extensively documented in a comparative manner to unsubstituted pentacene, it is understood that variations in processing can lead to different packing arrangements and degrees of crystallinity. nih.gov The rationalization for these structures lies in the system's attempt to achieve a thermodynamic minimum in free energy under specific kinetic constraints imposed by the deposition process.
Thin Film Growth Dynamics and Morphological Evolution of this compound
The performance of this compound-based devices is critically dependent on the morphology of the thin film, including factors like grain size, crystallinity, and surface coverage. nih.govnih.gov The growth of these films is a complex process influenced by various parameters. researchgate.netrsc.org
The initial stages of film growth involve the nucleation of molecules on the substrate surface. rsc.org The interaction between the this compound molecules and the substrate plays a crucial role in determining the growth mode. rsc.org For instance, on low-energy surfaces, a Volmer-Weber (island growth) mechanism may be observed, while on higher-energy surfaces, a Stranski-Krastanov (layer-plus-island) growth can occur. unict.it
As more material is deposited, these initial nuclei grow and coalesce to form crystalline grains. nih.govbohrium.com The size and orientation of these grains are critical for charge transport, as grain boundaries can act as traps for charge carriers and impede device performance. nih.gov The final morphology is a result of the interplay between molecular diffusion on the surface and the kinetics of incorporation into the growing crystal. nih.gov
Several techniques can be employed to control the thin film morphology of silylethynyl-substituted pentacenes, including:
Solvent Selection: The choice of solvent and the use of dual-solvent systems can alter crystal morphologies and improve device performance. rsc.orgresearchgate.net
Substrate Treatment: Modifying the substrate surface energy, for example, with self-assembled monolayers, can promote more ordered film growth. nih.govrsc.org
Deposition Technique: Methods like spin coating, dip coating, and solution shearing can produce films with different morphologies. nih.govnih.gov Solution shearing, in particular, can be used to induce specific polymorphic structures. nih.gov
Polymer Blends: Blending with an inert polymer binder can be used to improve film morphology and reduce crystal misorientation. rsc.orgresearchgate.net
Atomic Force Microscopy (AFM) studies have shown that thin films of this compound can form smooth, amorphous-like films under certain conditions, which can lead to lower charge carrier mobility compared to the more crystalline films of TIPS pentacene. nih.gov Achieving large, well-interconnected crystalline grains is therefore a key objective in the fabrication of high-performance this compound thin films. nih.govnih.gov
Solution-Processing Techniques for Film Formation
Solution-based deposition offers a scalable and cost-effective route for the fabrication of this compound thin films. The solubility of this compound in common organic solvents is enhanced by the presence of the triethylsilyl groups, making it amenable to various solution-processing techniques.
The choice of solvent plays a pivotal role in directing the crystallization process and controlling the morphology of this compound films. While specific studies detailing the effects of a wide range of solvents on this compound are not extensively documented in the reviewed literature, the principles of solvent-mediated crystallization observed for similar silylethynyl-pentacene derivatives, such as TIPS-pentacene, are instructive. For these materials, solvents with higher boiling points tend to evaporate more slowly, allowing more time for the molecules to self-organize into larger, more ordered crystalline domains. This can lead to improved charge transport properties in the resulting thin films. The interplay between solvent properties (e.g., boiling point, polarity, and vapor pressure) and the solubility of this compound is a key factor in achieving desired film morphologies.
The use of additives, such as insulating polymers, is a common strategy to improve the quality and performance of solution-processed organic semiconductor films. These additives can influence the crystallization process, modify the film morphology, and passivate trap states at the semiconductor-dielectric interface. For instance, blending organic semiconductors with polymers like polystyrene has been shown to induce vertical phase separation, where the semiconductor crystallizes at the top surface, leading to improved device performance. While specific research on additive engineering for this compound films is not widely available in the reviewed literature, this approach holds potential for optimizing the performance of this compound-based devices.
Large-area deposition techniques are essential for the commercial viability of organic electronics. Spin coating is a widely used laboratory technique for producing uniform thin films, and it has been employed for the deposition of silylethynyl-substituted pentacenes. For example, thin films of 5,14-bis(triethylsilylethynyl)pentacene have been deposited via spin-coating from a chloroform (B151607) solution. While specific parameters for spin-coating this compound are not detailed in the available literature, this method is a viable option for film formation.
Inkjet printing is another promising technique for large-area deposition, offering the advantage of direct patterning of the semiconductor layer. The formulation of the ink, including the choice of solvent and the concentration of this compound, is critical for successful and reliable printing. Although detailed studies on the inkjet printing of this compound are not prevalent, research on related compounds provides a framework for developing suitable ink formulations and printing processes.
Vacuum Deposition Methods for this compound Films
Vacuum deposition techniques provide a high degree of control over film growth, enabling the formation of highly ordered crystalline films with low levels of impurities.
Organic Molecular Beam Deposition (OMBD) is a high-vacuum technique that allows for the slow, controlled deposition of organic molecules onto a substrate. This method can produce highly ordered thin films, and the growth can be monitored in-situ. While the literature specifically detailing the OMBD of this compound is sparse, the technique is frequently used for unsubstituted pentacene and its derivatives. For pentacene, OMBD allows for precise control over the film thickness and morphology, leading to well-ordered crystalline domains. It is expected that OMBD could be similarly applied to this compound to achieve high-quality thin films.
Organic Vapor-Phase Deposition (OVPD) is another vacuum-based technique where an inert carrier gas is used to transport the evaporated organic material to a cooled substrate. This method combines the advantages of vacuum thermal evaporation with the potential for higher deposition rates and more efficient material usage. Research has been conducted on the fabrication of organic thin-film transistors (OTFTs) using various pentacene derivatives, including TES-pentacene, deposited via thermal evaporation. In these studies, the substrate temperature and deposition rate are critical parameters that influence the film's crystallinity and the resulting device performance. For a range of pentacene derivatives, including TES-pentacene, OTFTs were fabricated on highly doped silicon substrates with substrate temperatures varying from 30 to 60 °C and a nominal deposition rate of 0.1–0.5 Å s⁻¹.
Data Tables
Table 1: Comparison of In-Plane Mobility Anisotropy in Silylethynyl-Pentacene Single Crystals
| Compound | Mobility Ratio (μ_a / μ_b_) | Principal Mobility Axis Alignment |
| This compound | ~8 | Aligned with the crystallographic a-axis |
| TIPS Pentacene | 3.2 | At an angle of -14° with respect to the a-axis |
Table 2: Deposition Parameters for Pentacene Derivatives in OTFT Fabrication
| Pentacene Derivative | Deposition Method | Substrate Temperature | Deposition Rate |
| This compound | Thermal Evaporation | 30 - 60 °C | 0.1 - 0.5 Å s⁻¹ |
Supersonic Molecular Beam Deposition (SuMBD) for Defect Reduction
Supersonic Molecular Beam Deposition (SuMBD) is a novel deposition technique that offers significant advantages for improving the quality of organic semiconductor thin films by minimizing structural defects. rug.nl Unlike conventional thermal evaporation methods like Organic Molecular Beam Deposition (OMBD), SuMBD utilizes a supersonic jet expansion to accelerate molecules toward the substrate. rug.nl This process imparts significant kinetic energy to the molecules, which is a key factor in controlling the growth dynamics of the film. nih.govhu-berlin.de
The ability to create highly crystalline thin films is crucial for the performance of organic electronic devices, as defects such as grain boundaries can act as trapping sites for charge carriers, thereby reducing their mobility. rug.nl Research on pentacene, a closely related molecule, demonstrates that by increasing the kinetic energy (Ek) of the impinging molecules using SuMBD, it is possible to achieve a more uniform and less defected monolayer. nih.govhu-berlin.de At higher kinetic energies, the deposited molecules exhibit enhanced surface diffusion, leading to a higher density of smaller initial islands that coalesce more effectively. hu-berlin.deresearchgate.net This improved coalescence is critical for reducing the occurrence of grain boundaries and other structural defects. researchgate.net
Studies have shown that increasing the kinetic energy of pentacene molecules from thermal energies to approximately 6.4 eV results in a significant evolution in film morphology. hu-berlin.de The growth mode shifts from fractal-like islands, typical of thermal deposition, to islands with smoother borders that merge into a more continuous film at lower coverage. nih.govhu-berlin.de This process leads to a monolayer with a much lower defect density and a flatter surface. hu-berlin.de The interpretation of this growth, based on the diffusion-mediated model, indicates that the critical nucleus size for island formation can be reduced with higher kinetic energy. nih.govhu-berlin.de These findings suggest that SuMBD is a powerful technique for engineering high-quality crystalline films by providing precise control over the energy of the depositing molecules, thereby minimizing defects that are detrimental to device performance. rug.nl
Table 1: Effect of Kinetic Energy (Ek) in SuMBD on Pentacene Film Morphology
| Kinetic Energy (Ek) | Observed Morphology | Impact on Film Quality | Reference |
| Low (Thermal) | Fractal-like islands, limited coalescence | Higher density of grain boundaries and defects | nih.gov, hu-berlin.de |
| High (~6.4 eV) | Higher density of smaller islands, smooth borders, enhanced coalescence | More uniform, less defected monolayer with a flatter surface | nih.gov, hu-berlin.de |
Control of Grain Size, Orientation, and Anisotropy in Polycrystalline Films
The charge transport in organic semiconductor crystals is inherently anisotropic, meaning it varies depending on the crystallographic direction. aip.org This is particularly pronounced in this compound, whose molecular packing and crystal structure favor one-dimensional (1D) charge transport. aip.orgresearchgate.net This strong anisotropy makes the control of crystal grain size, orientation, and the resulting film anisotropy critical for optimizing the performance of electronic devices.
Studies comparing this compound with the related compound TIPS-pentacene, which has a crystal structure more favorable for two-dimensional (2D) charge transport, highlight the significant difference in their electrical properties. aip.orgresearchgate.net Ultrafast optical pump-terahertz probe techniques on single crystals revealed a charge carrier mobility anisotropy factor of approximately 12 ± 6 for this compound, compared to about 3.5 ± 0.6 for TIPS-pentacene. aip.orgresearchgate.net This confirms that charge transport in this compound is highly directional, with the highest mobility observed along the direction of maximum π-orbital overlap. aip.orgresearchgate.net
Table 2: Comparison of Charge Carrier Mobility Anisotropy
| Compound | Crystal Structure Favoring | Mobility Anisotropy Factor (a-b plane) | Reference |
| This compound | 1D Charge Transport | 12 ± 6 | aip.org, researchgate.net |
| TIPS-Pentacene | 2D Charge Transport | 3.5 ± 0.6 | aip.org, researchgate.net |
Identification and Characterization of Defects in this compound Films
The performance of organic semiconductor devices is significantly influenced by the presence of defects within the active thin film. rug.nl In polycrystalline this compound films, a variety of structural defects can arise during the deposition and growth process. These defects act as charge trapping sites, which can impede the movement of charge carriers and degrade device performance metrics like mobility. rug.nl
Table 3: Common Defects in Pentacene-Based Films and Characterization Methods
| Defect Type | Description | Impact on Performance | Characterization Method(s) | Reference |
| Grain Boundaries | Interfaces between misoriented crystallites. | Act as charge carrier traps; reduce mobility. | Atomic Force Microscopy (AFM) | rug.nl, researchgate.net |
| Dislocations | Interruptions in the regular crystal lattice. | Can act as scattering centers and trap sites. | Atomic Force Microscopy (AFM) | rug.nl |
| Electronic Trap States | Localized energy levels within the band gap caused by structural defects or impurities. | Trap charge carriers, reducing conductivity and mobility. | Deep-Level Transient Spectroscopy (DLTS) | researchgate.net |
Charge Transport Phenomena in Tes Pentacene Based Materials
Fundamental Mechanisms of Charge Transport in Organic Semiconductors
Charge transport in organic semiconductors can be broadly understood through two primary models: band-like transport and hopping transport. The operative mechanism in a given material depends on the interplay of electronic coupling between molecules, the energy required to distort the molecular structure upon charging (reorganization energy), and thermal energy. nih.gov
In highly ordered organic crystals with strong intermolecular interactions, charge carriers can become delocalized over multiple molecules, forming energy bands similar to those in traditional inorganic semiconductors. fiveable.meoup.com This "band-like" transport is characterized by a decrease in charge carrier mobility with increasing temperature, as lattice vibrations (phonons) scatter the delocalized carriers. nih.govfiveable.me
Conversely, in more disordered materials or at higher temperatures, charge carriers are typically localized on individual molecules. fiveable.me Transport then occurs through a series of discrete "hops" between adjacent molecules. fiveable.memdpi.com This "hopping" transport is a thermally activated process, meaning that mobility increases with temperature as the carriers gain enough energy to overcome the energy barriers between localized states. nih.govfiveable.me
The transition between these two regimes is not always sharp. researchgate.net In many high-mobility organic semiconductors, including functionalized pentacenes, the transport mechanism at room temperature exists in an intermediate state, where both band-like and hopping characteristics can be observed. nih.govresearchgate.net For instance, simulations on a model organic semiconductor show a transition from thermally activated transport at low temperatures to a band-like decay of mobility at higher temperatures. nih.gov As the electronic coupling between molecules increases, the thermally activated regime diminishes. nih.gov
When a charge carrier is introduced into an organic semiconductor, it can cause a local distortion in the surrounding molecular lattice. ossila.comwikipedia.org This combination of the charge carrier and its associated lattice distortion is known as a polaron. ossila.comossila.com The formation of polarons is a key characteristic of charge transport in organic materials and has a significant impact on charge carrier mobility. ossila.comwikipedia.org
The charge carrier becomes "self-trapped" within this distortion, and its movement through the material requires the concurrent movement of the associated molecular distortion, which slows down the transport process. ossila.comossila.com The strength of the interaction between the charge carrier and the molecular vibrations (electron-phonon coupling) determines the size and nature of the polaron. ossila.comarxiv.org In materials with strong electron-phonon coupling, small, localized polarons are formed, and transport is dominated by hopping. arxiv.org
Recent research suggests that in high-mobility organic crystals, the charge carriers can form "flickering polarons," which are delocalized over several molecules (10-20) and constantly change their size and shape due to thermal fluctuations. cnr.itnih.gov These polarons propagate through the material in short bursts of wave function expansion. nih.gov The dynamics of how a delocalized electron collapses into a polaron is a rapid process, observed to occur within 100 femtoseconds in some systems. aps.org
The extent to which a charge carrier can delocalize over neighboring molecules is a critical factor determining the charge transport mechanism and mobility. nih.govacs.org This delocalization is directly related to the strength of the electronic couplings between adjacent molecules, which is a measure of the overlap of their respective molecular orbitals. acs.orgnih.gov
Stronger electronic couplings lead to greater charge carrier delocalization, which in turn promotes more efficient, band-like transport. nih.govacs.org Conversely, weak electronic couplings result in localized charges and a hopping transport mechanism. researchgate.net The degree of delocalization is influenced by the relative strength of these electronic couplings compared to the reorganization energy and thermal fluctuations. nih.govacs.org
Anisotropy of Charge Carrier Mobility in TES Pentacene (B32325) Crystals and Films
The charge carrier mobility in TES pentacene is not uniform in all directions within the material; it exhibits significant anisotropy. This directional dependence is a direct consequence of the specific arrangement of the molecules in the crystal lattice and the resulting differences in electronic coupling along different crystallographic axes. aip.orgoregonstate.edu
The molecular structure of this compound, with its triethylsilylethynyl side groups, favors a one-dimensional (1D) slipped-stack packing arrangement. rsc.orgresearchgate.net This molecular packing leads to a highly anisotropic charge transport behavior, where the mobility is significantly higher along the direction of the π-π stacking. aip.orgrsc.org This is in contrast to other functionalized pentacenes like TIPS-pentacene, where bulkier side groups promote a two-dimensional (2D) "brick-wall" packing structure, allowing for more two-dimensional charge transport. rsc.orgresearchgate.net
Studies using ultrafast optical pump-terahertz probe techniques on single crystals of this compound have confirmed the presence of highly anisotropic charge carrier mobility. aip.orgoregonstate.edu These experiments revealed a mobility anisotropy factor of approximately 12 ± 6 in the a-b plane of the crystal, which is consistent with a crystal structure that favors 1D charge transport. aip.orgoregonstate.edu In contrast, TIPS-pentacene, which supports 2D charge transport, exhibits a much lower mobility anisotropy of about 3.5. aip.orgoregonstate.edu Theoretical band-structure calculations also predict a stronger mobility anisotropy for crystal structures that favor 1D charge transport, like that of this compound. aip.orgoregonstate.edu
The orientation of the this compound molecules within a thin film or crystal directly dictates the direction of highest charge carrier mobility. rsc.orgresearchgate.net In this compound, the highest mobility is observed when the charge transport direction is aligned with the long axis of the needle-like crystalline structures that form during solution processing, which corresponds to the direction of maximum π-orbital overlap. rsc.orgresearchgate.net
The significant difference in mobility anisotropy between TES-pentacene and its counterpart, TIPS-pentacene, underscores the critical role that molecular packing and the resulting dimensionality of charge transport pathways play in the electronic properties of these materials. rsc.orgresearchgate.net
Impact of Morphological Features on Charge Transport Performance
The morphology of the this compound film, from the nanoscale arrangement of molecules to the macroscopic structure of the film, plays a critical role in its charge transport properties.
Polycrystalline organic semiconductor films are characterized by the presence of grain boundaries, which are interfaces between crystalline domains. These boundaries are a significant impediment to charge transport. In materials like this compound, grain boundaries introduce energetic barriers and act as trapping sites for charge carriers, which can drastically reduce carrier mobility. mpg.deresearchgate.net The resistance at grain boundaries can be orders of magnitude higher than within a single crystal grain, making them a primary bottleneck for charge transport, especially at low gate fields. mpg.de
Interfacial trapping, occurring at the interface between the semiconductor and the dielectric layer, is another critical factor. aip.org Traps can arise from crystalline defects, impurities, or roughness at this interface. aip.orgmdpi.com A higher density of interfacial traps necessitates a larger gate voltage to fill these traps before a conductive channel can be formed, leading to an increased threshold voltage and reduced effective mobility. aip.orgmdpi.com In some cases, blending the organic semiconductor with an insulating polymer can help mitigate interfacial charge traps by promoting vertical phase separation, where the semiconductor concentrates near the substrate, leading to improved device performance. researchgate.netmdpi.com
Studies on similar organic semiconductors like TIPS pentacene have shown that the impact of grain boundaries is dependent on the crystal packing structure and the degree of misorientation between adjacent grains. mpg.deresearchgate.net While larger crystal grains generally lead to higher mobility by reducing the number of grain boundaries, the orientation of these grains relative to the direction of current flow is also crucial. mdpi.comscirp.org
The thickness of the this compound film is a critical parameter influencing charge transport. Charge transport in OFETs predominantly occurs within the first few molecular layers adjacent to the dielectric interface. researchgate.netpsu.edu For very thin films, incomplete surface coverage and a high density of traps can lead to poor charge transport and low mobility. researchgate.net As the film thickness increases, the morphology and molecular ordering can change. scirp.orgresearchgate.net
Research on pentacene has shown that mobility can initially increase with thickness as a more ordered and continuous film is formed. researchgate.net However, beyond an optimal thickness, mobility may decrease. scirp.org This can be attributed to factors such as increased surface roughness and the formation of smaller, more disorganized grains in thicker films, which increases the likelihood of charge carriers being trapped. scirp.org
Surface roughness, both of the dielectric substrate and the semiconductor film itself, has a detrimental effect on charge carrier mobility. researchgate.net A smoother dielectric surface promotes better molecular ordering and two-dimensional growth of the semiconductor film, leading to improved device performance. researchgate.net Increased surface roughness can disturb the molecular and mesoscale ordering of the pentacene film, leading to a reduction in charge carrier mobility. researchgate.net The impact of roughness can be significant; for instance, a high surface roughness (greater than 0.9 nm) has been found to limit the potential for improving FET performance. researchgate.net
Crystalline defects and disorder within the this compound film are major factors that limit charge transport. Organic single crystals, with their regular molecular packing and fewer structural defects, typically exhibit the highest carrier mobilities. rsc.org In polycrystalline films, defects are often concentrated at grain boundaries. researchgate.net These defects can create localized electronic states within the bandgap that act as traps for charge carriers, impeding their movement through the material. consensus.app
The presence of impurities can also disrupt the crystal lattice, leading to scattering of charge carriers and a reduction in mobility. condmatjclub.org For example, the oxidation products of pentacene can act as such impurities. condmatjclub.org The molecular packing and the degree of intermolecular electronic coupling are crucial for efficient charge transport. mdpi.com this compound is known to have a one-dimensional slipped-stack packing structure, which results in highly anisotropic charge transport, with mobility being significantly higher along the stacking direction. rsc.org Any disruption to this ordered packing, whether from defects, grain boundaries, or impurities, will negatively impact the charge transport properties.
Table 1: Impact of Morphological Features on this compound Mobility This table is interactive. Click on the headers to sort the data.
| Morphological Feature | Effect on Charge Transport | Governing Mechanism |
|---|---|---|
| Grain Boundaries | Decrease mobility | Act as potential barriers and charge trapping sites, increasing resistance. mpg.deresearchgate.net |
| Interfacial Trapping | Decrease mobility, increase threshold voltage | Traps at the semiconductor-dielectric interface must be filled before a conductive channel can form. aip.orgmdpi.com |
| Film Thickness | Optimal thickness exists for maximum mobility | Very thin films have poor connectivity; very thick films can have increased roughness and smaller grains. scirp.orgresearchgate.netresearchgate.net |
| Surface Roughness | Decrease mobility | Disturbs molecular ordering and creates scattering sites. researchgate.net |
| Crystalline Defects & Disorder | Decrease mobility | Create localized trap states and disrupt intermolecular electronic coupling. researchgate.netconsensus.appcondmatjclub.org |
Temperature Dependence of Charge Carrier Mobility in this compound
The relationship between temperature and charge carrier mobility provides crucial insights into the dominant charge transport mechanism in this compound. Generally, in organic semiconductors, mobility can exhibit either a "band-like" or a "thermally activated" (hopping) behavior.
In the case of band-like transport, mobility increases as the temperature decreases, following a power-law relationship (µ ∝ T⁻ⁿ). nih.gov This behavior is characteristic of highly ordered materials, like single crystals, where charge carriers are delocalized and their movement is limited by scattering with lattice vibrations (phonons), which decrease at lower temperatures. condmatjclub.orgexeter.ac.uk
Conversely, thermally activated transport is characterized by mobility that increases with temperature. This is typical for disordered or polycrystalline materials where charge carriers are localized and require thermal energy to "hop" between adjacent molecules or localized states, such as those at grain boundaries or defects. umn.eduresearchgate.net The mobility in this regime often follows an Arrhenius-like behavior, with an activation energy (Eₐ) that represents the energy barrier for hopping. scirp.org
For this compound and similar functionalized pentacenes, the observed temperature dependence can be a complex interplay of these mechanisms. At higher temperatures, a band-like behavior might be observed, but as the temperature is lowered, the influence of traps and disorder can become more pronounced. nih.govumn.edu In some systems, a crossover from band-like to thermally activated transport can occur as the temperature is decreased, especially if strain-induced traps are present due to a mismatch in the thermal expansion coefficients of the semiconductor and the substrate. nih.gov Studies on related anthradithiophene (ADT) derivatives have shown that at certain time scales after photoexcitation, charge carriers propagate via thermally and electric field-activated hopping with a small activation energy. aps.org At very low temperatures (e.g., below 40 K), transport in polycrystalline pentacene can be dominated by variable-range hopping mechanisms. aps.org The specific temperature dependence for this compound will be strongly influenced by the film's morphology, purity, and the device architecture. researchgate.netumn.edu
Table 2: Temperature Dependence of Mobility in Pentacene-Based Materials This table is interactive. Click on the headers to sort the data.
| Transport Regime | Mobility vs. Temperature Relationship | Dominant Mechanism | Typical Material System |
|---|---|---|---|
| Band-like | Increases as temperature decreases (µ ∝ T⁻ⁿ) | Delocalized carriers scattered by lattice phonons. condmatjclub.orgnih.govexeter.ac.uk | High-purity single crystals, materials with low defect density. nih.gov |
| Thermally Activated (Hopping) | Increases as temperature increases (Arrhenius-like) | Localized carriers hopping between sites, overcoming an energy barrier (Eₐ). scirp.orgumn.eduresearchgate.net | Polycrystalline or disordered films with traps and grain boundaries. umn.edu |
| Variable-Range Hopping | Increases with temperature (specific dependence) | Hopping between localized states at very low temperatures. aps.org | Polycrystalline films at cryogenic temperatures. aps.org |
Applications of Tes Pentacene in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs) Utilizing TES Pentacene (B32325) as Active Layer
Triethylsilylethynyl (TES) pentacene is a functionalized derivative of pentacene, an organic molecule widely studied for its excellent charge transport properties. nih.govtcichemicals.com The addition of TES functional groups enhances the solubility of pentacene in common organic solvents, making it suitable for solution-based processing techniques. nih.govscirp.org This processability is a significant advantage for manufacturing large-area and low-cost flexible electronics. inoe.roasianssr.org In Organic Field-Effect Transistors (OFETs), TES pentacene serves as the active semiconductor layer where charge transport occurs. postech.ac.kr The performance of these devices is critically dependent on the molecular ordering and morphology of the this compound thin film. scirp.orgpostech.ac.kr As a p-type semiconductor, charge transport in this compound is dominated by holes moving through the highest occupied molecular orbital (HOMO) level. mdpi.com The arrangement of the π-conjugated systems in the pentacene core is crucial for efficient intermolecular charge hopping, which is the primary mechanism for charge transport in these organic materials. tcichemicals.com
Device Architectures and Fabrication Techniques
This compound-based OFETs are typically fabricated in a thin-film transistor architecture. Common device configurations include the bottom-gate, top-contact (BGTC) and bottom-gate, bottom-contact (BGBC) structures. nih.govresearchgate.net In the BGTC configuration, the source and drain electrodes are deposited on top of the semiconductor layer, which can lead to better contact and charge injection. inoe.roresearchgate.net The BGBC structure, where the electrodes are pre-patterned on the dielectric layer before the semiconductor deposition, offers simpler fabrication. researchgate.net
The solubility of this compound allows for a variety of solution-based fabrication techniques, which are advantageous for low-cost and large-area manufacturing. scirp.orgresearchgate.net These methods include:
Spin-coating : A widely used technique where a solution of this compound is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film. scirp.orgakademiabaru.comtcichemicals.com
Inkjet printing : This method allows for the direct patterning of the semiconductor layer by depositing droplets of the this compound ink onto specific areas of the substrate, minimizing material waste. nih.govresearchgate.net
Drop-casting : In this technique, a droplet of the this compound solution is carefully placed onto the substrate and allowed to dry slowly. encyclopedia.pub This slow evaporation can promote the growth of large, highly ordered crystalline domains, which is beneficial for charge transport. encyclopedia.pub
These solution-processing methods are compatible with a range of substrates, including rigid silicon/silicon dioxide (Si/SiO₂) wafers and flexible plastics, paving the way for diverse applications. nih.govresearchgate.net
Electrical Performance Characterization and Optimization
The electrical performance of this compound OFETs is evaluated by several key parameters, including field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). inoe.roinoe.ro Field-effect mobility quantifies the velocity of charge carriers in the semiconductor channel under an applied electric field and is a primary indicator of transistor performance. researchgate.net The Ion/Ioff ratio represents the difference in drain current between the "on" (conducting) and "off" (non-conducting) states of the transistor, which is crucial for digital switching applications. osti.gov The threshold voltage is the minimum gate voltage required to turn the transistor on. inoe.ro
Optimization of these parameters is a major focus of research. High mobility values, often exceeding 0.1 cm²/Vs, have been reported for solution-processed this compound and its close analog, TIPS-pentacene. researchgate.netresearchgate.netrsc.org On/off ratios are typically in the range of 10⁵ to 10⁷, indicating effective switching behavior. inoe.roresearchgate.netrsc.org Performance is highly dependent on the processing conditions, such as the choice of solvent, solution concentration, and annealing temperature, which all influence the crystallinity and morphology of the semiconductor film. scirp.org For instance, using solvents with different boiling points can affect the evaporation rate and thus the crystal growth of the active layer. scirp.org
| Pentacene Derivative | Dielectric Material | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Substrate |
|---|---|---|---|---|---|
| TIPS-Pentacene | PVA | Solution-Processed (Direct-Write Printing) | 0.449 | 10⁸ | Glass |
| Pentacene | PVA/PVP Bilayer | - | 1.12 | - | ITO Glass |
| Pentacene | PMMA/PVP Bilayer | - | 1.51 | 10⁵ | PET (Flexible) |
| TIPS-Pentacene/APC | - | Inkjet Printing | 0.27 | - | PET (Flexible) |
| Pentacene | SiO₂ with HfO₂ | - | - | 2 x 10⁷ | - |
| Pentacene Precursor | - | Spin-Heat Procedure | 0.38 | 10⁶ | - |
Interface Engineering for Enhanced OFET Performance
The performance of OFETs is highly sensitive to the properties of the interfaces, particularly the semiconductor/dielectric and electrode/semiconductor interfaces. postech.ac.kr Charge transport in the transistor occurs within the first few molecular layers of the semiconductor at the dielectric interface, making this region critical. postech.ac.kr Similarly, efficient charge injection from the source electrode and collection at the drain electrode are essential for high performance. postech.ac.kr Therefore, interface engineering has become a key strategy for optimizing this compound-based OFETs. acs.org
Modifying the surface of the gate dielectric before depositing the this compound layer can dramatically improve device performance. postech.ac.kr The goal is to create a surface that promotes favorable growth of the organic semiconductor film, reduces charge trapping, and has low surface roughness. postech.ac.krresearchgate.net
Common modification techniques include:
Self-Assembled Monolayers (SAMs) : Treating the dielectric surface (commonly SiO₂) with a SAM, such as octadecyltrichlorosilane (B89594) (OTS), can change the surface energy from hydrophilic to hydrophobic. postech.ac.kr This modification can lead to the growth of larger pentacene crystal grains, which reduces the number of grain boundaries that impede charge transport, thereby increasing mobility. postech.ac.kr
Polymer Buffer Layers : A thin layer of a polymer, such as poly(4-vinylphenol) (PVP) or polystyrene (PS), can be coated onto the dielectric. mdpi.comnih.gov These layers can provide a smoother, more chemically compatible surface for pentacene growth. postech.ac.krnih.gov Bilayer dielectrics, such as a combination of high-k polyvinyl alcohol (PVA) and low-k PVP, have been shown to significantly increase field-effect mobility. nih.gov The use of a PMMA/PVP double dielectric layer has resulted in mobilities as high as 1.51 cm²/Vs in flexible OFETs. rsc.org
High-k Dielectrics : Utilizing materials with a high dielectric constant (high-k), such as hafnium oxide (HfO₂) or aluminum oxide (Al₂O₃), allows for strong capacitive coupling at lower operating voltages. inoe.roinoe.ro This reduces power consumption and can improve device performance by inducing a higher charge carrier density in the channel for a given gate voltage. inoe.ro
The choice of dielectric and surface treatment directly influences the morphology of the pentacene film and the density of trap states at the interface, which are critical factors for achieving high-performance devices. postech.ac.krresearchgate.net
One key issue is the energy level mismatch between the work function of the electrode metal and the HOMO level of the pentacene. omec.org.uk Gold (Au) is often used because its work function is relatively close to the HOMO of pentacene, but a significant injection barrier often remains. mdpi.com
Methods to improve electrode contacts include:
Doping at the Contacts : Selectively doping the pentacene layer in the region underneath the electrodes can improve charge injection. omec.org.uk For example, doping with materials like iron(III) chloride (FeCl₃) or tetrafluoro-tetracyanoquinodimethane (F₄TCNQ) can create a heavily doped region that facilitates charge transfer from the metal to the semiconductor. mdpi.comomec.org.uk This can change the nature of the contact from a tunneling-based injection to a more efficient Schottky barrier. omec.org.ukmanchester.ac.uk
Insertion of Interlayers : Introducing a thin buffer layer between the electrode and the semiconductor can reduce the injection barrier. mdpi.com For instance, a thin layer of molybdenum oxide (MoO₃) can be used to facilitate hole injection from the gold electrode into the pentacene layer. bohrium.com Modifying the gold surface with a monolayer of fullerene (C₆₀) has also been shown to lower the hole-injection barrier. aps.org
Development of Flexible and Transparent this compound-Based OFETs
A major advantage of solution-processable semiconductors like this compound is their compatibility with flexible and transparent substrates, enabling the fabrication of next-generation electronics. researchgate.netnih.gov
Flexible OFETs : By using plastic substrates such as polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene naphthalate (PEN), researchers have fabricated high-performance flexible OFETs. rsc.orgresearchgate.net These devices maintain their electrical characteristics even when subjected to significant mechanical bending. researchgate.netrsc.org For example, flexible pentacene OFETs on PET have demonstrated mobilities up to 1.51 cm²/Vs and have shown excellent stability after thousands of bending cycles. rsc.org The intrinsic flexibility of crystalline solution-processed organic semiconductors makes them highly suitable for applications in wearable electronics, rollable displays, and smart sensors. researchgate.netrsc.org
Transparent OFETs : To achieve transparency, all components of the OFET—the substrate, electrodes, dielectric, and semiconductor—must be transparent. nih.gov While this compound itself has some absorption in the visible spectrum, very thin films can be reasonably transparent. The primary challenge lies in the electrodes. Indium tin oxide (ITO) is a common transparent conductor used for gate and source/drain electrodes. nih.govresearchgate.net Alternative materials like graphene are also being explored for use as transparent and flexible electrodes. nih.gov The development of fully transparent, flexible OFETs opens possibilities for applications such as transparent displays integrated into windows or car windshields. nih.gov
Organic Photovoltaics (OPVs) Incorporating this compound
Soluble pentacene derivatives are promising materials for organic solar cells due to their strong light absorption in the visible spectrum and good charge transport properties. spie.orgwikipedia.org Pentacene's ability to absorb light in the red part of the visible spectrum makes it an ideal partner for common electron acceptor materials like fullerenes, which primarily absorb in the blue region of the spectrum. spie.org The addition of silyl (B83357) groups, such as in this compound or the more extensively researched TIPS-pentacene, allows for the fabrication of these devices using cost-effective, solution-based techniques like spin-coating, as opposed to the vacuum deposition required for unsubstituted pentacene. researchgate.netsigmaaldrich.com This processability is crucial for the development of low-cost, large-area, and flexible solar cells. spie.org
Role of this compound as an Electron Donor Material
In organic photovoltaic devices, a donor material absorbs photons to create excitons (bound electron-hole pairs) and transports the resulting holes to the anode. Silylated pentacenes, including this compound, function as the electron donor (or p-type semiconductor) in OPVs. researchgate.netmustafakurban.com The core pentacene structure is responsible for the primary optoelectronic properties, while the silyl side chains improve processability.
The performance of an OPV is highly dependent on the relative energy levels of the donor and acceptor materials. The highest occupied molecular orbital (HOMO) of the donor must align appropriately with the lowest unoccupied molecular orbital (LUMO) of the acceptor to facilitate efficient exciton (B1674681) dissociation, where the electron is transferred to the acceptor and the hole remains on the donor. researchgate.net Soluble pentacene derivatives are frequently paired with fullerene derivatives, such as C60 or phenyl-C61-butyric acid methyl ester (PCBM), which serve as effective electron acceptors. spie.orgwikipedia.org
Heterojunction and Bulk Heterojunction Device Architectures
Soluble pentacene derivatives are utilized in two primary OPV device architectures: the planar heterojunction and the bulk heterojunction (BHJ).
Planar Heterojunction: In this simpler architecture, distinct layers of the donor and acceptor materials are deposited sequentially between two electrodes. A typical device structure consists of a transparent conductive oxide (like ITO), a hole transport layer, a layer of the pentacene derivative (donor), a layer of a fullerene derivative (acceptor), and a metal cathode. nih.gov While straightforward to fabricate, the efficiency of planar heterojunctions is often limited by the short exciton diffusion length in organic materials. Only excitons generated within this diffusion length of the donor-acceptor interface can be dissociated effectively. spie.org
Bulk Heterojunction (BHJ): To overcome the limitation of exciton diffusion length, the BHJ architecture blends the donor and acceptor materials together to form a single photoactive layer. wikipedia.orgunica.it This creates a three-dimensional, interpenetrating network with a vastly increased interfacial area between the donor and acceptor domains. wikipedia.org This structure ensures that virtually any exciton generated in the active layer is close enough to an interface to dissociate into free charge carriers. unica.it The separated electrons and holes are then transported through the acceptor and donor phases, respectively, to be collected at the corresponding electrodes. rsc.org The BHJ design has proven to be highly effective for organic solar cells, leading to significant improvements in power conversion efficiency. unica.it
Strategies for Efficiency Enhancement Through Molecular Doping
One approach involves doping the pentacene donor layer with a strong electron-accepting molecule. This p-doping process can increase the concentration of charge carriers (holes) in the pentacene layer, thereby improving its conductivity and facilitating more efficient charge extraction. Research has shown that doping pentacene can improve the internal quantum efficiency by several orders of magnitude, leading to a significant increase in the external energy conversion efficiency, with demonstrated values as high as 2.4%. nih.gov
Another strategy is to create a ternary blend active layer by adding pentacene as a dopant to an existing donor-acceptor (e.g., P3HT:PCBM) blend. In one such study, the addition of pentacene to a P3HT:PCBM active layer, combined with a lithium fluoride buffer layer, increased the power conversion efficiency (PCE) from 0.64% to 2.65%. cornell.edu The improvement was attributed to increased photon absorption and enhanced carrier mobility as a result of the doping. cornell.edu
The table below summarizes the impact of doping on the performance of a pentacene-based organic solar cell.
| Device Structure | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| Reference (P3HT:PCBM) | 2.85 | 0.55 | 41 | 0.64 |
| Doped (P3HT:PCBM:Pentacene) with LiF | 8.32 | 0.61 | 52 | 2.65 |
| Data sourced from a study on ternary organic solar cells. cornell.edu |
Other Emerging Organic Electronic Applications
Beyond photovoltaics, the excellent semiconductor properties and solution processability of this compound and its analogues make them highly suitable for other organic electronic applications, most notably organic field-effect transistors (OFETs).
OFETs are fundamental building blocks for a range of flexible electronic applications, including displays, sensors, and logic circuits. researchgate.netinoe.ro Soluble pentacene derivatives, such as TIPS-pentacene and 1,4,8,11-tetramethyl-6,13-triethylsilylethynyl pentacene (TMTES-pentacene), are among the highest-performing small-molecule semiconductors for these devices. sigmaaldrich.comossila.com They exhibit high charge carrier mobilities, which is a critical parameter for transistor performance. ossila.com For instance, TMTES-pentacene has demonstrated mobilities as high as 4.34 cm²/Vs. ossila.com Blending these molecules with insulating polymers like polystyrene has been shown to be an effective strategy for optimizing film morphology and device performance. researchgate.net
Additionally, these materials are being explored in organic photodetectors and phototransistors. kjmm.orgrsc.orgresearchgate.net These devices convert light signals into electrical signals and have potential applications in imaging, sensing, and optical communications. kjmm.orgresearchgate.net Pentacene-based phototransistors have demonstrated fast response times and high responsivity. rsc.org Blending silylated pentacenes with photosensitive polymers like P3HT can further enhance the optical response characteristics of the resulting transistor. kjmm.org
The table below presents typical performance metrics for OFETs based on soluble pentacene derivatives.
| Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |
| TMTES-Pentacene | CYTOP© | 3.5 | - |
| TMTES-Pentacene with binder | High-permittivity polymer | 4.34 | - |
| TIPS-Pentacene | - | up to 1.8 | - |
| Data sourced from various studies on OFETs. sigmaaldrich.comossila.com |
Advanced Characterization Methodologies for Tes Pentacene Research
Structural Characterization Techniques
Structural analysis is fundamental to correlating the molecular arrangement of TES pentacene (B32325) with its electronic performance. Techniques in this category probe the crystalline nature, surface features, and molecular packing of TES pentacene in thin films and single crystals.
X-ray Diffraction (XRD) and Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) for Crystalline Order
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to investigate the crystalline structure of materials. In the study of this compound, these methods reveal the arrangement of molecules, the degree of crystallinity, and the orientation of crystalline domains, which are crucial factors for charge transport in organic field-effect transistors (OFETs).
As-cast films of this compound have been shown to be crystalline, as confirmed by 2D GIWAXS measurements. rsc.org For functionalized pentacenes like TIPS-pentacene, a related compound, out-of-plane XRD patterns show a primary diffraction peak corresponding to the (001) plane, indicating that the molecules arrange with their c-axis perpendicular to the substrate. rsc.org This orientation results in the π-π stacking being parallel to the substrate, which is favorable for charge transport. rsc.org
GIWAXS studies on similar functionalized pentacenes have provided detailed information on molecular packing in thin films. researchgate.net For instance, in TIPS-pentacene, GIWAXS images reveal diffraction signals corresponding to the c-axis of the unit cell, confirming a high degree of crystalline order. researchgate.net The technique is sensitive enough to distinguish between different crystalline phases and to determine the orientation of molecules relative to the substrate. cornell.edumdpi.com For example, on weakly interacting substrates like SiO₂, the pentacene plane orients with its short axis perpendicular to the surface. researchgate.net
Table 1: Representative XRD Data for Functionalized Pentacenes
| Compound | Technique | Diffraction Peak (2θ) | Corresponding Plane | Inter-planar Distance (d-spacing) | Reference |
| TIPS-pentacene | XRD | 5.54° | (001) | 16.01 Å | rsc.org |
| TIPS-pentacene | GIWAXS | - | (001) | 16.6-16.7 Å | researchgate.net |
This table presents typical data for a closely related and well-studied derivative, TIPS-pentacene, to illustrate the type of information obtained from XRD and GIWAXS experiments.
Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Topology
Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface morphology and topology of this compound thin films at the nanoscale. tandfonline.com It provides direct images of the film's surface, revealing features such as grain boundaries, terraces, and molecular steps, which significantly influence device performance.
AFM studies have been used to characterize the surface of pentacene and its derivatives on various substrates. tandfonline.comcardiff.ac.uk The technique can be performed in different modes, such as contact mode or tapping mode, to obtain high-resolution topographical images. ntmdt-si.comnih.gov For example, AFM has been used to image the dendritic structures of pentacene adlayers and to study the evolution of thin film growth. ntmdt-si.comacs.org The information obtained from AFM, such as surface roughness and the size and shape of nanostructures, is critical for optimizing film deposition processes. tandfonline.comcardiff.ac.uk
In situ AFM allows for the real-time observation of morphological changes during film growth, providing insights into the nucleation and growth mechanisms. acs.org This capability is crucial for understanding how processing conditions affect the final film structure.
Scanning Tunneling Microscopy (STM) for Molecular-Level Arrangement
Scanning Tunneling Microscopy (STM) offers unparalleled spatial resolution, enabling the direct visualization of individual molecules and their arrangement on a conductive surface. nih.gov This technique is instrumental in understanding the self-assembly of this compound and the influence of the substrate on its molecular packing. researchgate.net
STM studies have successfully imaged the molecular orbitals of pentacene, providing a deeper understanding of its electronic structure. acs.orgresearchgate.net By using a functionalized tip, STM can even achieve chemical sensitivity, allowing for the identification of specific parts of a molecule. nih.gov Theoretical calculations are often used in conjunction with STM experiments to interpret the complex images and to gain a more complete picture of the molecule-substrate interactions. nih.govacs.org STM has been used to investigate the ordering of pentacene on various substrates, including insulating layers, which is relevant for device applications. mpg.de
Spectroscopic Characterization Techniques
Spectroscopic techniques probe the electronic properties of this compound by measuring its interaction with electromagnetic radiation. These methods provide information about electronic transitions, molecular packing, and excited-state dynamics.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Molecular Packing
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic structure of molecules. scribd.comshu.ac.uk The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy levels. rsc.orguobasrah.edu.iqwikipedia.org In this compound, these transitions are typically π-π* transitions within the conjugated pentacene core. shu.ac.uk
The UV-Vis absorption spectrum of this compound is sensitive to its aggregation state and molecular packing. In dilute solutions, the spectrum exhibits sharp vibronic features characteristic of isolated molecules. In thin films, these features often broaden and shift due to intermolecular interactions. rsc.org A redshift in the absorption spectrum of a film compared to the solution is indicative of H-aggregation, a type of molecular packing that is common in pentacene derivatives and can influence charge transport and singlet fission dynamics. rsc.org The relative intensities of the vibronic peaks can also provide information about the degree of order in the film. rsc.org
Table 2: UV-Vis Absorption Data for Functionalized Pentacenes
| Compound | Medium | Lowest-Energy Absorption Peak (nm) | Key Observation | Reference |
| TES-pentacene | Toluene Solution | ~650 | Characteristic of isolated molecules | rsc.org |
| TES-pentacene | Nanoparticles | Redshifted by 170 cm⁻¹ vs. solution | Indicates excitonic coupling | rsc.org |
| ADT-TES-F | Thin Film | Redshifted vs. ADT-TIPS-F | Higher degree of exciton (B1674681) delocalization | oregonstate.edu |
This table includes data for TES-pentacene and a related fluorinated anthradithiophene (ADT-TES-F) to illustrate the shifts observed in different environments.
Fluorescence Spectroscopy for Excitonic Processes
Fluorescence spectroscopy is a sensitive technique for studying the emissive properties of molecules and probing various excitonic processes, such as singlet exciton fission. scholaris.ca While pentacene itself is known for its low fluorescence quantum yield due to efficient singlet fission, studying the fluorescence of its derivatives can provide valuable insights.
In functionalized pentacenes, the fluorescence spectra can be used to study the nature of the excited states. oregonstate.edu For example, the Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide information about the rigidity of the molecular core. oregonstate.edu In thin films, changes in the fluorescence spectrum compared to the solution can indicate differences in molecular packing and the extent of exciton delocalization. oregonstate.edu Time-resolved fluorescence measurements can be used to study the dynamics of excited states, including the rate of singlet fission and other non-radiative decay pathways. scholaris.ca
Time-Resolved Terahertz (THz) Conductivity Measurements for Charge Dynamics
Time-resolved terahertz (THz) spectroscopy (TRTS) is a powerful non-contact optical probe used to investigate the photoexcited charge carrier dynamics in semiconductor materials, including this compound. acs.orgaps.org This technique measures the transient photoconductivity with sub-picosecond resolution, providing insights into the mobility and trapping of charge carriers. acs.orgarxiv.org In a typical TRTS setup, an optical pump pulse excites the material, and a subsequent THz probe pulse measures the change in the material's complex conductivity as a function of the pump-probe delay time. acs.org
TRTS can distinguish between different types of charge quasiparticles, such as free carriers and excitons, based on their unique spectral signatures in the THz range. aps.org For instance, in pentacene single crystals, TRTS has been used to measure the temperature and fluence dependence of the mobility of photoexcited charge carriers. arxiv.org These measurements revealed that free carriers are often trapped on a timescale of a few picoseconds or less, potentially through the formation of excitons or trapping by impurities. arxiv.org
The technique allows for the determination of both the real and imaginary parts of the conductivity dynamics by analyzing the changes in the transmitted THz pulse at its peak and zero-crossing, respectively. researchgate.net This provides a more complete picture of the charge carrier dynamics compared to methods that only consider the real part of the conductivity. researchgate.net
Key Findings from TRTS Studies on Pentacene:
| Parameter | Finding | Reference |
| Carrier Mobility | At 30 K, the carrier mobility (µ) is approximately 0.4 cm²/Vs, decreasing to about 0.2 cm²/Vs at room temperature. | arxiv.org |
| Carrier Trapping | Photoexcited free carriers are trapped within a few picoseconds. | arxiv.org |
| Excitation Energy | Pentacene crystals are typically excited with energy above their bandgap (e.g., 3.0 eV, while the bandgap is ~2.2 eV). | arxiv.org |
Photoelectron Emission Microscopy (PEEM) for In Situ Film Growth Studies
Photoelectron Emission Microscopy (PEEM) is a surface-sensitive imaging technique that provides real-time, in situ visualization of thin film growth with high spatial resolution. researchgate.netwikipedia.org It utilizes the photoelectric effect, where a surface is illuminated with UV light, synchrotron radiation, or X-ray sources, causing the emission of photoelectrons. wikipedia.orgstaibinstruments.com The intensity of these emitted electrons, which depends on the material's chemical composition and topography, is used to generate a magnified image of the surface. staibinstruments.com
In the context of this compound research, PEEM is instrumental for studying the evolution of thin films during their formation. researchgate.net It allows researchers to observe the nucleation and growth dynamics, providing crucial information on how to control and improve the crystalline quality of the films. researchgate.netibm.com By carefully preparing the substrate and controlling the surface energy, PEEM studies have enabled the growth of pentacene thin films with single-crystal grain sizes approaching 0.1 millimeters, a significant improvement over previous methods. researchgate.net
PEEM can be combined with other techniques, such as low-energy electron microscopy (LEEM), to investigate the epitaxial growth of pentacene on various substrates. ibm.com This combination has shown that molecular monolayers can be used to control the crystalline orientation of the pentacene film, leading to highly ordered structures. ibm.com Furthermore, energy-filtered PEEM allows for spatially resolved photoemission spectroscopy, enabling the acquisition of elemental and chemical state maps of the surface. wikipedia.org
Key Applications of PEEM in Pentacene Research:
| Application | Description | Reference |
| Real-Time Imaging | In situ monitoring of the evolution of pentacene thin films during growth. | researchgate.net |
| Grain Size Optimization | Facilitates the growth of large single-crystal grains (up to 0.1 mm). | researchgate.net |
| Epitaxial Growth Studies | Investigation of the influence of substrate modifications on the crystalline orientation of pentacene. | ibm.com |
| Surface Analysis | Spatially resolved mapping of chemical composition and work function. | wikipedia.org |
Electrical Characterization Methods
Field-Effect Transistor (FET) Parameter Extraction (e.g., mobility, threshold voltage)
The electrical performance of this compound is primarily evaluated through its incorporation as the active layer in a field-effect transistor (FET). Key performance metrics, including charge carrier mobility (µ) and threshold voltage (Vth), are extracted from the current-voltage (I-V) characteristics of the device. wisc.eduuab.cat
The mobility is a measure of how quickly charge carriers move through the semiconductor material under the influence of an electric field. It is typically extracted from the transfer characteristics (drain current, IDS, versus gate voltage, VGS) of the FET operating in the saturation regime, using the following equation:
IDS = (W / 2L) * Ci * µ * (VGS - Vth)² uab.cat
Where:
W is the channel width.
L is the channel length.
Ci is the capacitance per unit area of the gate dielectric.
The threshold voltage is the minimum gate voltage required to induce a conducting channel and turn the transistor "on". wisc.edu It is also determined from the transfer characteristics. A lower absolute threshold voltage is generally desirable for low-power applications.
The on/off ratio, another critical parameter, is the ratio of the drain current in the "on" state to the current in the "off" state and indicates the switching efficiency of the transistor. uni-heidelberg.de
The extraction of these parameters can be influenced by various factors, including contact resistance at the source and drain electrodes and the presence of trap states at the semiconductor/dielectric interface. researchgate.netarxiv.org Therefore, accurate modeling that accounts for these non-ideal effects is often necessary. researchgate.netresearchgate.net
Example of Extracted FET Parameters for Pentacene:
| Parameter | Typical Value | Significance |
| Saturation Mobility (µ_Sat) | 3.6 x 10⁻² cm²/Vs | Indicates charge transport capability in the on-state. aip.org |
| Linear Mobility (µ_Lin) | 2.3 x 10⁻² cm²/Vs | Reflects charge transport at low drain voltages. aip.org |
| Threshold Voltage (Vth) | -17 V | Represents the voltage to activate the transistor. aip.org |
| On/Off Ratio | ~10⁵ | Shows the effectiveness of the transistor as a switch. aip.org |
Low-Frequency Noise Spectroscopy for Trap Density Analysis
Low-frequency noise, often referred to as flicker noise or 1/f noise, in the drain current of a this compound FET provides valuable information about the density and energy distribution of charge trap states. d-nb.info These traps, which can be located at the semiconductor-dielectric interface or within the bulk of the pentacene film, can capture and release charge carriers, causing fluctuations in the current. d-nb.inforesearchgate.net
By analyzing the noise power spectral density, researchers can extract the trap density of states (DOS). d-nb.infocnjournals.com The principle behind this technique is that generation-recombination (GR) processes involving traps create noise with a characteristic frequency dependence. researchgate.net In organic transistors, the noise is often dominated by trapping/detrapping events, and an increase in noise signal can indicate a higher trap density. d-nb.info
In Situ Electrical Measurements During Thin Film Deposition
Performing electrical measurements in situ, meaning during the deposition of the this compound thin film under ultra-high vacuum (UHV) conditions, offers a unique window into the relationship between film growth, morphology, and electrical properties. aip.orgiaea.org This methodology allows for real-time monitoring of the evolution of key transistor parameters like mobility and threshold voltage as the film thickness increases. unibo.itresearchgate.net
By combining in situ electrical characterization with surface analytical techniques such as Auger Electron Spectroscopy (AES), researchers can precisely correlate the device performance with the chemical and structural properties of the growing film. aip.orgiaea.org For example, it has been observed that the initial few nanometers of the pentacene film are crucial for charge transport, forming the primary conducting channel. iaea.org
These in situ studies have also revealed the significant impact of deposition conditions, such as substrate temperature and deposition rate, on the film's morphology and, consequently, on the electrical characteristics of the final device. aip.orgunibo.it For instance, depositing pentacene at lower temperatures can lead to a more layer-like growth, which predominantly influences the threshold voltage. researchgate.net This real-time feedback is invaluable for optimizing the fabrication process of high-performance this compound devices. iaea.orgresearchgate.net
Key Insights from In Situ Measurements:
| Observation | Implication | Reference |
| Real-time Monitoring | The evolution of mobility and threshold voltage can be tracked during film growth. | researchgate.net |
| Influence of Deposition Rate | The deposition rate affects the device performance and the number of active layers contributing to the current. | unibo.itresearchgate.net |
| Substrate Temperature Effects | Deposition at 200 K results in fine-grained, layer-like growth, impacting the threshold voltage. | aip.orgresearchgate.net |
| Conducting Channel Formation | The primary charge accumulation layer is just a few nanometers thick. | iaea.org |
Theoretical and Computational Studies of Tes Pentacene
Quantum-Chemical Investigations of Electronic Structure
Quantum-chemical methods are pivotal in understanding the electronic properties of 6,13-bis(triethylsilylethynyl)pentacene (TES pentacene) at both the molecular and solid-state levels. These computational techniques provide insights into the electronic structure, which governs the material's performance in electronic devices.
Density Functional Theory (DFT) Applications for Molecular and Solid-State Systems
Density Functional Theory (DFT) has been extensively used to investigate the electronic and structural properties of TES pentacene (B32325) and related trialkylsilylethynyl (TArSE) pentacenes. researchgate.netacs.orgaip.org DFT calculations are instrumental in understanding the noncovalent, intermolecular interactions that dictate the crystal packing configurations. researchgate.netacs.org For instance, studies have employed DFT to compare the intermolecular interactions in this compound with its triisopropylsilylethynyl (TIPS) counterpart, revealing that differences in the electron density of the side groups contribute to their distinct packing motifs. researchgate.net
In the solid state, periodic DFT methods are used to model crystalline systems and explore the electronic characteristics of different packing arrangements. acs.org These calculations can predict the electronic band structure, which is crucial for understanding charge transport. aip.org For example, DFT calculations have been used as a starting point for more advanced methods to determine the electronic band gaps of materials like this compound. aip.org The theory-driven insights from DFT suggest that with appropriate processing, this compound could be engineered to exhibit improved charge-carrier transport characteristics compared to its native form. acs.org
DFT has also been applied to study the frontier molecular orbitals (HOMO and LUMO) of pentacene derivatives. nih.gov While not directly on this compound, these studies show that modifications to the pentacene core can alter the symmetry and energy levels of these orbitals, which is a key factor in determining the material's semiconductor type and performance. nih.gov Furthermore, DFT is used to calculate reorganization energies, a critical parameter in Marcus theory for charge hopping, providing a more complete picture of charge transport when combined with intermolecular interaction analysis. psu.edu
| Parameter | Molecule | Value | Significance |
|---|---|---|---|
| HOMO Energy Level | Compound 1a (Pentacene derivative) | -4.91 eV | Determines p-type semiconductor character. nih.gov |
| LUMO Energy Level | Compound 1a (Pentacene derivative) | -2.95 eV | Influences electron accepting capability. nih.gov |
| Reorganization Energy (Hole) | Pentacene | 0.098 eV | Low value correlates with high hole mobility. psu.edu |
Advanced Electronic Structure Methods (e.g., G0W0, Bethe–Salpeter Equation) for Optical Properties
To obtain a more accurate description of excited-state properties, such as optical absorption, methods beyond standard DFT are necessary. The G0W0 approximation and the Bethe-Salpeter equation (BSE) are state-of-the-art many-body perturbation theory techniques used for this purpose. aip.orgarxiv.org These methods provide a more rigorous framework for calculating quasiparticle energies and excitonic effects, which are crucial for understanding the optical response of molecular semiconductors. aip.org
Quantum-chemical investigations on a series of trialkyltetrelethynyl acenes, including this compound, have utilized the G0W0-BSE approach to calculate electronic band structures and optical absorption spectra. aip.org These calculations reveal how different crystal packing arrangements (e.g., brickwork vs. slip-stack) influence the electronic and optical properties. aip.org The G0W0 method corrects the DFT-calculated bandgap, accounting for screening effects in the solid state, while the BSE includes electron-hole interactions (excitonic effects) to predict the optical absorption spectrum. aip.orgarxiv.org
Studies have shown that for materials like TES-ADT, a compound related to this compound, different molecular configurations within the crystal can lead to significant differences in the G0W0 electronic band gaps (around 0.2 eV). aip.org This, in turn, affects the absorption spectra calculated with G0W0-BSE. aip.org The combination of these advanced methods allows for a detailed analysis of how molecular structure and solid-state packing translate to the observable optical properties of these materials. aip.orgrsc.org
| Configuration | DFT Band Gap (eV) | G0W0 Band Gap (eV) |
|---|---|---|
| AL (lowest energy) | ~2.1 | ~2.3 |
| AH (highest energy) | ~2.0 | ~2.1 |
Molecular Dynamics (MD) Simulations for Packing and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and predicting their packing in the solid state. For this compound and its analogues, MD simulations provide crucial insights into the processes that govern thin-film formation and crystal structure, which are directly linked to their electronic performance.
Prediction and Validation of Crystal Packing Structures
MD simulations can be used to predict and validate the crystal packing structures of organic semiconductors. mdpi.comnih.govresearchgate.net By simulating the aggregation of molecules from a solution or melt, it is possible to observe the spontaneous formation of ordered structures that correspond to experimentally observed polymorphs. mdpi.comnih.gov For instance, fully atomistic MD simulations have been performed on systems of TIPS-pentacene (a closely related derivative of this compound) mixed with polystyrene to understand the structure of the blended thin film at a molecular level. mdpi.comnih.gov
These simulations can reproduce the deposition from a solution by gradually removing solvent molecules, mimicking experimental conditions. mdpi.comnih.gov The resulting structures can then be compared with experimental data from techniques like X-ray diffraction to validate the simulation model. mdpi.comnih.gov MD simulations have also been used to investigate the stability of different pentacene polymorphs on various surfaces, revealing that substrate and free surface effects can influence which polymorph is more stable. researchgate.net This is particularly relevant for understanding the formation of thin-film transistors, where the interface with the substrate plays a critical role. researchgate.net
Analysis of Intermolecular Interactions and Conformational Flexibility
The performance of organic semiconductors is highly dependent on the intermolecular interactions that dictate the molecular packing and orbital overlap between adjacent molecules. researchgate.netacs.orgresearchgate.net MD simulations, often in conjunction with quantum-chemical calculations, are used to analyze these interactions. researchgate.netacs.org Studies have shown that subtle differences in the size and shape of the side chains, such as comparing the triethylsilyl group in this compound to the triisopropylsilyl group in TIPS pentacene, can lead to significant differences in their crystal packing. purdue.edu
Calculation of Charge Transfer Integrals
The charge transfer integral (also known as electronic coupling or transfer integral) is a key parameter that quantifies the electronic communication between adjacent molecules in an organic semiconductor. mpg.deacs.org It is a direct measure of the ability of a charge carrier to hop from one molecule to another. The magnitude of the charge transfer integral is highly sensitive to the relative orientation and distance between molecules. aip.org
While typically calculated using quantum-chemical methods, the molecular configurations for these calculations are often extracted from MD simulation trajectories. researchgate.net This approach allows for the consideration of thermal fluctuations and dynamic disorder on the charge transfer integrals. By sampling numerous dimer configurations from an MD simulation, a more realistic and averaged value of the electronic coupling can be obtained, which is essential for accurately predicting charge transport properties. researchgate.net For example, in TIPS-pentacene, the two dominant charge transfer integrals in the ideal crystal structure have been calculated to be 85.7 meV and 70.0 meV. mpg.de The calculation of these integrals for various molecular pairs within the simulated crystal structure provides the necessary input for kinetic Monte Carlo simulations to predict charge carrier mobilities. mpg.deresearchgate.net
Modeling of Charge Transport Mechanisms
The performance of organic electronic devices is fundamentally governed by the efficiency of charge transport through the active material. Computational models are crucial for elucidating the complex mechanisms that dictate how charges move through the polycrystalline films typical of solution-processed organic semiconductors like this compound. These models help to bridge the gap between molecular structure and macroscopic device performance.
Band Structure Calculations for Different Polymorphs
The arrangement of molecules in the solid state, known as polymorphism, significantly influences the electronic properties of organic semiconductors. arxiv.org Band structure calculations, often performed using density functional theory (DFT) or tight-binding models, are essential for understanding how different crystal packing arrangements affect charge transport. arxiv.orgiphy.ac.cn
For pentacene and its derivatives, several polymorphs can exist, each with a unique molecular arrangement. arxiv.orgiphy.ac.cnuni-muenchen.de These structural variations lead to different degrees of intermolecular orbital overlap, which in turn dictates the width of the valence and conduction bands. aip.org Wider bands generally correspond to lower effective masses for charge carriers and thus higher potential mobility.
First-principles calculations on various pentacene polymorphs have shown that the computed electronic bands can be remarkably different for each crystal structure. nih.gov For instance, the transfer integrals, which quantify the electronic coupling between adjacent molecules, are highly sensitive to the specific molecular packing. nih.gov Theoretical studies have revealed that some polymorphs exhibit a highly anisotropic mobility tensor, meaning that charge transport is much more efficient along certain crystallographic directions than others. nih.gov This anisotropy is a direct consequence of the directional nature of the intermolecular electronic couplings. nih.gov
The table below summarizes key parameters from band structure calculations for different pentacene polymorphs, illustrating the structure-property relationships.
| Polymorph/Packing | Interplanar Distance (Å) | Key Calculated Electronic Properties | Reference |
| Thin-Film Phase | 15.4 | Highly anisotropic mobility tensor predicted. | uni-muenchen.de |
| Bulk Polymorph | 14.4 | Different electronic band structure compared to thin-film phase. | iphy.ac.cn |
| High-Temperature (HT) | - | Distinct vibrational patterns and electron-phonon coupling. | arxiv.org |
| Low-Temperature (LT) | - | Varied electronic transfer integrals affecting bandwidth. | arxiv.org |
This table is generated based on data for pentacene polymorphs, which provides a foundational understanding applicable to its derivatives like this compound.
Nonadiabatic Molecular Dynamics for Polaron Transport
In many organic semiconductors, the charge carrier is not a simple electron or hole moving through a static lattice. Instead, it is often a "polaron," a quasi-particle consisting of the charge carrier and a local distortion of the molecular lattice around it. The dynamics of these polarons are complex and require sophisticated theoretical treatments that go beyond the simple band or hopping models. exeter.ac.ukucl.ac.uk
Nonadiabatic molecular dynamics (NAMD) has emerged as a powerful tool for simulating polaron transport from first principles. acs.orgscl.rsresearchgate.net This method explicitly treats the quantum mechanical nature of the charge carrier and its coupling to the classical motion of the atoms in the crystal. researchgate.netresearchgate.net NAMD simulations can capture the transient localization of the charge carrier and its subsequent hopping between molecules, driven by thermal fluctuations. acs.orgscl.rs
Studies on high-mobility molecular crystals have revealed that charge carriers can form "flickering polarons" that are delocalized over several molecules (10-20 on average) and constantly change their size and shape due to thermal disorder. acs.orgresearchgate.net The propagation of these flickering polarons occurs in short bursts of wave function expansion, leading to efficient charge diffusion. acs.orgresearchgate.net This "transient localization" scenario helps to unify the seemingly contradictory experimental observations of both band-like (mobility decreasing with temperature) and hopping-like transport in organic semiconductors. exeter.ac.ukacs.org
Key insights from NAMD simulations include:
The crossover from hopping to band-like transport can be investigated as a function of temperature and electronic coupling. acs.org
The simulations can predict the degree of charge carrier delocalization, which has been found to be in good agreement with experimental estimates. acs.org
The method provides a unified framework for understanding charge transport in both crystalline and disordered organic materials. researchgate.net
Simulation of Grain Boundary Effects on Carrier Mobility
Solution-processed organic semiconductors like this compound typically form polycrystalline films composed of many small crystalline grains separated by disordered regions known as grain boundaries (GBs). mdpi.comaip.org These grain boundaries are widely recognized as a major limiting factor for charge carrier mobility in thin-film transistors. aip.orgresearchgate.netuni-bayreuth.de
Computational simulations are essential for understanding the microscopic origins of how grain boundaries impede charge transport. nih.gov Models often treat grain boundaries as regions with a high density of trap states or as potential energy barriers that hinder the movement of charge carriers from one grain to another. aip.orgresearchgate.net
Kinetic Monte Carlo (kMC) simulations are frequently used to model charge transport in polycrystalline films. uni-bayreuth.denih.gov These simulations can incorporate detailed information about the film morphology, including the size and orientation of the grains and the energetic landscape of the grain boundaries. uni-bayreuth.dempg.de By varying parameters such as the grain size, the energy of the grain boundary traps/barriers, and the temperature, these simulations can predict the effective mobility of the polycrystalline film. mdpi.comuni-bayreuth.de
Key findings from simulations of grain boundary effects include:
The mobility of polycrystalline films is often limited by the charge hopping processes across grain boundaries, even when transport within the grains is efficient. nih.gov
The impact of grain boundaries can depend on the relative orientation of adjacent grains, with larger mismatch angles often leading to lower inter-grain electronic coupling and thus lower mobility. mpg.de
Simulations have shown that the potential energy at grain boundaries is often non-uniform, creating "sweet spots" with lower energy barriers that facilitate charge transport across the boundary. mpg.de
A grain boundary model can be used to theoretically understand the relationship between crystallization engineering, grain size, and the resulting charge carrier mobility. mdpi.com
The table below presents simulated data on the effect of grain boundaries on mobility in a model organic semiconductor system.
| Grain Boundary Energy (E_GB) | Calculated Mobility (Arbitrary Units) - Low GB Density | Calculated Mobility (Arbitrary Units) - High GB Density |
| Low | High | Moderate |
| Moderate | Moderate | Low |
| High | Low | Very Low |
This table is a generalized representation based on the findings from kinetic Monte Carlo simulations, illustrating the trend of decreasing mobility with increasing grain boundary energy and density. uni-bayreuth.de
Computational Studies on Excitonic Phenomena and Singlet Fission
Beyond charge transport, computational methods are also vital for understanding the behavior of excitons—bound electron-hole pairs—in organic semiconductors. These studies are particularly relevant for optoelectronic applications like solar cells, where the generation and dissociation of excitons are key processes. One such process that has garnered significant attention is singlet fission (SF).
Singlet fission is a spin-allowed process where a photogenerated singlet exciton (B1674681) (S1) converts into two triplet excitons (2 x T1). aip.orgaip.org This process is of great interest for photovoltaics because it offers a potential pathway to overcome the Shockley-Queisser limit by generating two charge carriers from a single high-energy photon. acs.org Pentacene and its derivatives are benchmark materials for studying singlet fission due to their favorable energetics, where the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2E(T1)). acs.orgresearchgate.net
Computational studies, often using methods like many-body perturbation theory (e.g., GW-BSE) or time-dependent density functional theory (TD-DFT), are used to investigate the mechanism and efficiency of singlet fission. aip.orgaip.orgresearchgate.net These calculations can determine the energies of the relevant excited states (S1, T1) and the electronic couplings between them, which govern the rate of the fission process. acs.orgresearchgate.net
Key areas of computational investigation include:
Energetics: Calculations confirm whether a material meets the energetic requirement for efficient singlet fission (E(S1) ≥ 2E(T1)). aip.orgacs.org
Exciton Character: The nature of the singlet exciton, particularly its charge-transfer (CT) character, is believed to play a crucial role. acs.orgresearchgate.net A greater CT character, where the electron and hole are on adjacent molecules, may facilitate the initial step of singlet fission.
Packing Dependence: The relative orientation of molecules in the crystal lattice strongly influences the electronic couplings for singlet fission. researchgate.netacs.org Theoretical studies have predicted that different polymorphs of pentacene should have vastly different singlet fission rates. researchgate.net
Exciton Dynamics: First-principles calculations can model the real-time dynamics of excitons, revealing the pathways and timescales for relaxation and fission. arxiv.org These studies have highlighted the importance of exciton-phonon coupling in driving ultrafast exciton dynamics. arxiv.org
| Material System | E(S1) (eV) | 2 x E(T1) (eV) | SF Driving Force (E(S1) - 2E(T1)) (eV) | SF Efficiency |
| Pentacene (crystal) | ~1.83 | ~1.72 | ~0.11 | High |
| TIPS-Pentacene (amorphous) | - | - | Favorable | Efficient initial SF |
| 5,14-TIPS-Pentacene (crystal) | - | - | Favorable | Quenched due to packing |
This table provides representative data for pentacene and its derivatives, highlighting the importance of both molecular structure and crystal packing on singlet fission energetics and outcomes. acs.orgacs.org
Concluding Remarks and Future Research Directions
Synthesis and Purification Challenges and Opportunities
The synthesis of 6,13-bis(triethylsilylethynyl)pentacene (TES pentacene) and its derivatives, while enabling solution-based processing, presents a unique set of challenges and opportunities. nih.govencyclopedia.pubnih.gov Historically, the low solubility and poor stability of unsubstituted pentacene (B32325) necessitated the use of expensive and difficult-to-scale thermal vapor deposition techniques for device fabrication. nih.govmdpi.comcollectionscanada.gc.ca The introduction of the triethylsilylethynyl (TES) functional groups significantly improved solubility in common organic solvents and enhanced stability against oxidation. nih.govencyclopedia.pubnih.gov
However, the synthesis itself can be a multi-step process. collectionscanada.gc.ca A key challenge lies in achieving high purity, which is critical for optimal electronic performance. encyclopedia.pubresearchgate.net Impurities can act as charge traps, hindering charge transport and degrading device performance. mdpi.com Purification methods like crystallization and column chromatography are often employed to achieve the required purity levels. nih.govresearchgate.net
An opportunity for future research lies in developing more efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. Furthermore, advancements in purification techniques, such as the development of more selective and efficient chromatography methods, could significantly reduce production costs and improve material quality. researchgate.net
Advances in Morphology Control and Their Impact on Device Performance
The performance of this compound-based electronic devices is intrinsically linked to the morphology of the deposited thin film. mdpi.comsigmaaldrich.com Control over crystal size, orientation, and interconnectivity is paramount for achieving high charge carrier mobility. aip.orgresearchgate.net Various solution-based deposition techniques have been explored to manipulate the morphology of this compound films, each with its own advantages and limitations.
Solution-shearing has emerged as a powerful technique to produce highly aligned crystalline films of this compound. aip.orgaip.org By controlling the shearing speed, it is possible to manipulate the molecular packing and reduce the π-π stacking distance, leading to enhanced charge transport. aip.orgaip.org For instance, increasing the shearing speed has been shown to decrease the π-π stacking distance from 3.33 Å to 3.08 Å in a related derivative, TIPS pentacene. aip.org Other techniques like zone-casting have also been utilized to grow well-aligned, large crystalline needles of this compound. aip.orgrsc.org
Blending this compound with insulating polymers, such as polystyrene, offers another avenue for morphology control. sigmaaldrich.comnih.gov The polymer matrix can influence the crystallization process, leading to the formation of large, well-defined crystalline domains. sigmaaldrich.com Solvent vapor annealing is another post-deposition technique used to improve crystallinity and film morphology. researchgate.netnih.gov
Future research will likely focus on gaining even finer control over the crystallization process. This includes the development of novel deposition techniques and the use of additives or templates to guide crystal growth. Understanding the complex interplay between solvent evaporation rates, substrate surface energy, and molecular self-assembly will be crucial for reproducibly fabricating high-performance devices. aip.orgresearchgate.net
Table 1: Impact of Deposition Technique on this compound Morphology and Device Performance
| Deposition Technique | Key Morphological Features | Resulting Device Performance |
| Solution-Shearing | Aligned, ribbon-like crystals; controlled π-π stacking. aip.orgaip.org | High charge carrier mobility. aip.org |
| Zone-Casting | Well-aligned, large crystalline needles. aip.orgrsc.org | Anisotropic charge transport. rsc.orgresearchgate.net |
| Blending with Polymers | Large, well-defined crystalline domains. sigmaaldrich.com | Improved device uniformity and stability. sigmaaldrich.com |
| Solvent Vapor Annealing | Increased crystallinity and grain size. nih.gov | Enhanced field-effect mobility. nih.gov |
Deeper Understanding of Charge Transport Mechanisms
The charge transport in this compound is a complex phenomenon influenced by its molecular packing, crystalline order, and the presence of defects. mdpi.comrsc.org Unlike its two-dimensional (2D) counterpart, TIPS pentacene, this compound exhibits a one-dimensional (1D) slipped-stack packing arrangement due to the smaller size of the triethylsilyl side groups. rsc.orgresearchgate.net This structural difference leads to a highly anisotropic charge transport, with mobility being significantly higher along the π-stacking direction. rsc.orgresearchgate.net
The mechanism of charge transport in organic semiconductors like this compound is often described by models such as band-like transport, multiple-trap and release (MTR), and hopping transport. mdpi.comuab.cat In reality, it is likely a combination of these mechanisms, with the dominant mechanism depending on factors like temperature, charge carrier density, and the degree of crystalline order. researchgate.net Charge traps, which can arise from impurities or structural defects at grain boundaries and the semiconductor-dielectric interface, play a significant role in limiting charge transport. mdpi.com
Future research efforts should be directed towards a more comprehensive understanding of the intrinsic charge transport physics in this compound. This involves correlating the molecular and crystal structure with the charge transport properties. Advanced characterization techniques, such as in-situ scanning Kelvin probe microscopy, can provide valuable insights into the density of states and the energetic landscape for charge carriers. researchgate.net Theoretical simulations, including density functional theory (DFT) calculations, can complement experimental studies by predicting charge transfer integrals and reorganization energies, further elucidating the structure-property relationships. acs.org
Emerging Device Architectures and Novel Applications
The solution-processability and favorable electronic properties of this compound have opened doors to a range of emerging device architectures and novel applications beyond traditional organic field-effect transistors (OFETs). encyclopedia.pubmdpi.com While OFETs remain a primary application for characterizing and utilizing this compound, its integration into more complex circuits and flexible electronic systems is an active area of research. sigmaaldrich.commdpi.com
The development of flexible and wearable electronics represents a significant opportunity for this compound. mdpi.comresearchgate.net Its ability to be deposited on flexible substrates at low temperatures makes it suitable for applications such as flexible displays, smart sensors, and wearable health monitors. encyclopedia.pubmdpi.comresearchgate.net For instance, OFETs based on pentacene derivatives are being explored for use in photodetectors and chemical sensors. mdpi.comresearchgate.net
Furthermore, the unique properties of pentacene derivatives are being harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.comresearchgate.net In these applications, this compound can function as the active semiconducting layer. mdpi.com The potential for creating biocompatible electronic devices that can interface with biological systems is another exciting frontier. researchgate.net
Future research will likely focus on optimizing device architectures to fully exploit the properties of this compound. This includes the design of novel transistor geometries, the exploration of new dielectric materials, and the integration of this compound with other organic and inorganic materials to create hybrid devices with enhanced functionalities. mdpi.com
Table 2: Potential Applications of this compound
| Application Area | Device Type | Key Advantages of this compound |
| Flexible Electronics | Flexible OFETs, Displays | Solution-processability, mechanical flexibility. encyclopedia.pubmdpi.com |
| Sensing | Chemical Sensors, Photodetectors | High sensitivity to environmental stimuli. mdpi.comresearchgate.net |
| Optoelectronics | OLEDs, OPVs | Favorable electronic and optical properties. nih.govmdpi.com |
| Bioelectronics | Biocompatible Transistors | Potential for interfacing with biological systems. researchgate.net |
Integration of Advanced Experimental and Computational Methodologies
To accelerate the development and application of this compound, a synergistic approach that integrates advanced experimental and computational methodologies is essential. numberanalytics.commdpi.com This integrated strategy allows for a deeper understanding of material properties, guides the design of new materials, and optimizes device performance. acs.orgmdpi.com
On the experimental front, advanced characterization techniques are crucial for probing the structure and properties of this compound films at various length scales. Techniques such as grazing-incidence X-ray diffraction (GIXD) provide detailed information about the crystal structure and molecular orientation. researchgate.netacs.org Atomic force microscopy (AFM) and scanning Kelvin probe microscopy (SKPM) can be used to visualize the film morphology and map the surface potential, respectively, revealing the impact of grain boundaries and defects on electronic properties. mdpi.com
Computationally, methods like density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools for predicting the electronic structure, molecular packing, and charge transport properties of this compound. acs.orgunict.it These simulations can be used to screen new derivatives with improved properties before their synthesis, saving significant time and resources. acs.orgresearchgate.net For instance, computational studies can predict how different functional groups will affect the solubility, stability, and electronic properties of pentacene. unict.it
The future of this compound research will rely heavily on the continued integration of these complementary approaches. Machine learning and artificial intelligence are also emerging as powerful tools to analyze large datasets from both experiments and simulations, identifying complex structure-property relationships and accelerating the discovery of new high-performance materials and device architectures. mdpi.com
Q & A
Q. What are the optimal deposition conditions for TES pentacene thin films, and how do they influence film morphology?
this compound requires controlled deposition due to its air sensitivity and low solubility. Thermal vacuum evaporation (TVE) and organic vapor-phase deposition (OVPD) are preferred. In OVPD, parameters like carrier gas flow rate (e.g., hydrogen at optimal linear velocity), substrate temperature (55°C), and deposition rate (low rates reduce phase mixing) critically affect film structure. Mixed-phase films (thermodynamically stable vs. metastable phases) show inferior mobility compared to single-phase films .
Q. How does crystal alignment impact this compound’s charge transport properties in organic thin-film transistors (OTFTs)?
Zone-casting at ~50 μm/s produces well-aligned this compound crystals. Aligning crystals parallel to the source-drain direction enhances hole mobility (e.g., 0.67 cm²/V·s vs. 0.11 cm²/V·s for perpendicular alignment). This anisotropy arises from improved π-π orbital overlap in aligned crystals .
Q. What characterization techniques are essential for analyzing this compound film quality?
Key methods include:
- Grazing-incidence X-ray diffraction (GIXRD): Resolves crystal phases and orientation.
- Scanning electron microscopy (SEM): Visualizes grain boundaries and needle-like morphology.
- Capacitance-voltage (C-V) analysis: Probes interfacial charge trapping using Maxwell-Wagner models .
- Field-effect mobility measurements: Quantifies device performance via transfer/output curves .
Q. How can solution-processed this compound films achieve high mobility despite its low solubility?
Solvent selection (e.g., toluene) and slow evaporation rates enable self-organization during crystallization. TES derivatives form thin needles, but optimizing solvent polarity and substrate pre-treatment improves coverage and mobility (up to 1.8 cm²/V·s in TIPS pentacene, a related derivative) .
Advanced Research Questions
Q. What molecular design strategies enhance this compound’s solid-state order and device performance?
Functionalization with triethylsilylethynyl groups improves solubility and induces self-assembly into π-stacked arrays. Rigid spacers minimize steric hindrance, maximizing intermolecular orbital overlap. Computational modeling (e.g., OO-PBE-QIDH) predicts electronic properties but may deviate from experimental values by <0.03 eV due to orbital optimization limitations .
Q. How do charge transport mechanisms in this compound differ from grain-boundary-dominated models?
Trapping at deep acceptors, not grain boundaries, governs subthreshold behavior. Numerical modeling of transfer curves reveals trap densities (~10¹² cm⁻²) and activation energies (~0.1–0.3 eV). This contrasts with polycrystalline models emphasizing grain-boundary barriers .
Q. What causes discrepancies between computational and experimental electronic properties of this compound?
Density functional theory (DFT) methods like PBE-QIDH often underestimate electronic couplings due to inadequate orbital optimization. Including relativistic effects and van der Waals corrections improves agreement with experimental mobility and bandgap data .
Q. How does thermal disorder affect this compound’s device stability and mobility?
Thermal annealing studies show that disorder from 180° molecular flips reduces mobility by ~10×. In situ GIXRD under thermal stress quantifies lattice distortions, guiding material design for thermal stability .
Q. What photophysical characterization methods resolve triplet-state dynamics in this compound?
Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy correlate molecular orientation (herringbone vs. parallel) with triplet-state lifetimes. Aligned films exhibit longer-lived excited states, critical for photovoltaic efficiency .
Q. How do dielectric interfaces influence charge injection in this compound OTFTs?
Pulsed laser deposition of inorganic dielectrics (e.g., CeO₂, HfO₂) on this compound crystals reduces interfacial traps. Second-harmonic generation (SHG) measurements reveal carrier injection barriers, optimized by dielectric permittivity matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
